1-(4-Amino-phenyl)-piperazine trihydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps, including reactions such as cyclization, hydrogenation, and condensation . For example, one synthesis process started with 4-nitroacetophenone, underwent an acid-catalyzed cyclization reaction, and then was hydrogenated to produce an amine-containing compound .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite complex and depend on the specific conditions and reagents used . For example, one study reported the protodeboronation of alkyl boronic esters .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Similar compounds have been reported to have high thermal stability and good solubility in common polar solvents .Scientific Research Applications
- Application: 1,2,4-triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
- Method: This review article highlights the latest strategies for the synthesis of these privileged scaffolds using 3-amino-1,2,4-triazole .
- Results: The review stimulates further research to find new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .
Synthesis of 1,2,4-triazole-containing scaffolds
- Application: 1,2,4-triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
- Method: This review article highlights the latest strategies for the synthesis of these privileged scaffolds using 3-amino-1,2,4-triazole .
- Results: The review stimulates further research to find new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .
- Application: Graphitic carbon nitride (g-C3N4) is an attractive candidate among the most promising metal-free photocatalysts under visible light for solar-to-fuel production .
- Method: In this work, a TAPT/CN composite photocatalyst formed from g-C3N4 and 2,4,6-tris (4-aminophenyl)-1,3,5-triazine (TAPT) through π–π interactions and hydrogen bonds to enhance the photocatalytic activity .
- Results: The optimized 5% TAPT/CN (5 wt% TAPT loading) sample achieves a maximum H2 evolution rate of 99.54 μmol h−1, which is 7.1 times higher than that of bare g-C3N4 (14.01 μmol h−1). Additionally, there is no significant decrease in H2 production after five consecutive cycles of continuous visible-light irradiation of up to 20 hours .
Synthesis of 1,2,4-triazole-containing scaffolds
Photocatalytic H2 evolution from water splitting
Safety And Hazards
The safety and hazards associated with a compound depend on its specific properties. For example, 4-Aminophenol, a compound with a similar name, is considered hazardous by the 2012 OSHA Hazard Communication Standard. It’s harmful if swallowed or inhaled, and it’s suspected of causing genetic defects .
Future Directions
properties
IUPAC Name |
4-piperazin-1-ylaniline;trihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.3ClH/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13;;;/h1-4,12H,5-8,11H2;3*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFMLEKELLIPJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)N.Cl.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-phenyl)-piperazine trihydrochloride |
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